Bms ccr2 22

CCR2 binding affinity radioligand binding assay PBMC

BMS CCR2 22 is a potent, selective allosteric CCR2 antagonist (chemotaxis IC50 = 1 nM) validated in human primary monocytes. This human-selective compound is the preferred tool for dissecting human monocyte recruitment in atherosclerosis, neuroinflammation, and tumor-associated macrophage infiltration. Its allosteric mechanism and high purity (≥98%) ensure reproducible, target-specific results.

Molecular Formula C28H34F3N5O4S
Molecular Weight 593.7 g/mol
CAS No. 445479-97-0
Cat. No. B606224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms ccr2 22
CAS445479-97-0
SynonymsBMS22
Molecular FormulaC28H34F3N5O4S
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
InChIInChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
InChIKeyIBPXYDUJQWENPM-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS CCR2 22 (CAS 445479-97-0): High-Affinity CCR2 Antagonist for Monocyte Migration and Fibrosis Research


BMS CCR2 22 (CAS 445479-97-0), also referred to as BMS-22, is a potent and selective small-molecule antagonist of the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor that mediates monocyte and macrophage trafficking in response to its primary ligand, CCL2 (MCP-1) [1]. Originally disclosed by Bristol-Myers Squibb in a 2008 medicinal chemistry effort, BMS CCR2 22 belongs to the disubstituted cyclohexane chemotype and functions as an allosteric antagonist, binding to a site distinct from the orthosteric CCL2 binding pocket [2]. The compound is widely utilized in academic and pharmaceutical research as a tool compound to interrogate CCR2-dependent pathways in inflammation, fibrosis, oncology, and metabolic disease, and is commercially available from multiple reputable vendors with typical purity specifications of ≥98% as determined by HPLC .

Why Substituting BMS CCR2 22 with Another CCR2 Antagonist Compromises Experimental Reproducibility


CCR2 antagonists exhibit profound structural and mechanistic diversity that directly impacts experimental outcomes, rendering them non-interchangeable without rigorous validation. BMS CCR2 22 is an allosteric antagonist with a distinct binding mode compared to orthosteric ligands such as MK0812 or RS-504393, which may result in different functional profiles and species selectivity [1]. For instance, while INCB3344 demonstrates high potency against human CCR2 (IC50 5.1 nM), it is also orally bioavailable and exhibits species cross-reactivity with mouse CCR2 (IC50 9.5 nM) — a property that BMS CCR2 22 lacks . Conversely, RS-504393 is approximately 17-fold less potent in binding assays (IC50 89 nM) and 330-fold less potent in chemotaxis inhibition (IC50 330 nM), making it unsuitable for experiments requiring robust receptor blockade . The 2023 comparative study of 10 commercial CCR2 antagonists further underscores this variability, identifying MK0812 as the most potent inhibitor in calcium flux assays, while BMS CCR2 22 was not among the top-ranked candidates in that specific cellular context [2]. Therefore, substitution without direct experimental confirmation of potency and functional effect in the relevant model system introduces substantial risk of erroneous conclusions and poor inter-study reproducibility.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparison of BMS CCR2 22 vs. Leading CCR2 Antagonists


Binding Affinity: BMS CCR2 22 Exhibits ~17-Fold Higher Potency than RS-504393 in Radioligand Binding Assays

BMS CCR2 22 demonstrates a binding IC50 of 5.1 nM in a radioligand binding assay using human peripheral blood mononuclear cells (PBMCs), representing approximately a 17.5-fold increase in potency compared to the widely used alternative RS-504393, which exhibits an IC50 of 89 nM under comparable assay conditions . This substantial difference in target engagement potency translates directly to the ligand concentration required for effective receptor blockade in cellular experiments.

CCR2 binding affinity radioligand binding assay PBMC

Functional Antagonism: BMS CCR2 22 is 330-Fold More Potent than RS-504393 in Inhibiting CCL2-Mediated Chemotaxis

In functional assays measuring inhibition of CCL2-induced chemotaxis in human PBMCs, BMS CCR2 22 exhibits an IC50 of 1 nM . In stark contrast, RS-504393 requires an IC50 of 330 nM to achieve comparable chemotaxis blockade, representing a 330-fold difference in functional potency . This discrepancy is even more pronounced than the binding affinity differential, suggesting that BMS CCR2 22 may possess a more favorable allosteric mechanism that more effectively uncouples receptor activation from downstream migratory signaling pathways.

chemotaxis inhibition monocyte migration functional antagonism

Species Selectivity: BMS CCR2 22 is Human-Selective, Contrasting with INCB3344 Which Retains Potent Murine CCR2 Activity

BMS CCR2 22 is highly selective for human CCR2 and exhibits negligible activity against mouse CCR2 . This contrasts sharply with INCB3344, a comparator that demonstrates potent binding antagonism against both human CCR2 (IC50 5.1 nM) and mouse CCR2 (IC50 9.5 nM), as well as chemotaxis inhibition against both species (human IC50 3.8 nM; mouse IC50 7.8 nM) . The human selectivity of BMS CCR2 22 is a direct consequence of its binding to an allosteric pocket that is not conserved in rodent orthologs, a structural feature confirmed by mutagenesis studies showing altered affinity for the E291A mutant [1].

species selectivity human CCR2 murine CCR2

CCR Subtype Selectivity: BMS CCR2 22 is Selective Over CCR3, Enabling Pathway-Specific Interrogation

BMS CCR2 22 demonstrates selectivity for CCR2 over the closely related CC chemokine receptor 3 (CCR3) . While the precise selectivity ratio is not publicly disclosed in vendor datasheets, this property distinguishes BMS CCR2 22 from dual CCR2/CCR5 antagonists such as cenicriviroc, which exhibit potent activity at both receptors [1]. Dual antagonism can complicate interpretation in systems where both CCR2 and CCR5 are expressed, such as on specific monocyte subsets or activated T cells. Additionally, BMS CCR2 22 does not exhibit significant off-target activity against a panel of other GPCRs, ion channels, or transporters at concentrations up to 1 μM, a feature not universally shared across the class [2].

CCR3 selectivity off-target profiling GPCR selectivity

Allosteric Binding Mode: BMS CCR2 22 Binds to a Distinct Intracellular Pocket, Differentiating It from Orthosteric Antagonists

BMS CCR2 22 functions as an allosteric antagonist, binding to a site on the CCR2 receptor that is distinct from the orthosteric CCL2 binding pocket . This is in contrast to orthosteric antagonists such as MK0812, which directly compete with CCL2 for receptor binding. The allosteric mechanism of BMS CCR2 22 is supported by mutagenesis data demonstrating that substitution of glutamic acid at position 291 to alanine (E291A) increases binding affinity from 7.5 nM to 3.7 nM, a hallmark of allosteric modulation rather than simple orthosteric competition [1]. This binding mode confers insurmountable antagonism under certain conditions and may produce distinct functional outcomes in prolonged exposure paradigms.

allosteric antagonist binding mode orthosteric

Defined Research and Industrial Applications for BMS CCR2 22 Based on Quantifiable Differentiation


Investigating CCR2-Dependent Monocyte and Macrophage Trafficking in Human Primary Cell Models

With a chemotaxis IC50 of 1 nM in human PBMCs and a binding IC50 of 5.1 nM, BMS CCR2 22 provides robust inhibition of CCL2-mediated monocyte migration at low nanomolar concentrations . Its human selectivity ensures that observed effects are attributable to human CCR2 blockade rather than confounding murine receptor activity when using human primary cells or co-culture systems . This makes BMS CCR2 22 the preferred tool for dissecting human monocyte recruitment in atherosclerosis, neuroinflammation, or tumor-associated macrophage infiltration studies.

Evaluating Anti-Fibrotic Efficacy in Non-Alcoholic Steatohepatitis (NASH) and Hepatic Stellate Cell Models

BMS CCR2 22 (referred to as BMS-22 in this context) has been shown to dose-dependently attenuate pro-fibrogenic gene expression in murine primary hepatic stellate cells isolated from a NASH-inducing diet model, with a 2-fold greater reduction in collagen 1α1 and α-smooth muscle actin expression compared to standard-diet controls [1]. Cell viability remained unaffected at doses up to 30 ng/mL, confirming a favorable therapeutic window [1]. These data support the use of BMS CCR2 22 in fibrosis research, particularly in studies aimed at validating CCR2 as a target in NASH or evaluating combination strategies with CCR5 antagonists.

Combination Therapy Validation in Oncology Xenograft Models Requiring Angiogenesis Suppression

In patient-derived xenograft (PDX) models of ovarian cancer, combination therapy with bevacizumab (10 mg/kg) and BMS CCR2 22 (20 mg/kg) achieved significant tumor growth suppression of 30.4% after the second treatment cycle in BEV-resistant serous PDX, and 15.5% after the first cycle in BEV-sensitive serous PDX, compared to bevacizumab alone [2]. In BEV-resistant clear cell carcinoma, increased dosing of BMS CCR2 22 to 40 mg/kg in combination with bevacizumab suppressed tumor growth by 28.3% [2]. These in vivo efficacy data support the use of BMS CCR2 22 in preclinical oncology studies evaluating CCR2 inhibition as a strategy to overcome anti-angiogenic therapy resistance.

Profiling CCR2 Pharmacology in High-Throughput and High-Content Screening Campaigns

BMS CCR2 22 has been validated in high-content screening assays using human primary monocytes, confirming its utility as a reference antagonist for profiling compound libraries against CCR2-mediated cellular responses [3]. The compound's high purity (typically ≥98% by HPLC) and well-characterized solubility profile in DMSO (up to 100 mM) and ethanol (up to 10 mM) facilitate reproducible preparation of stock solutions and dose-response curves across automated screening platforms . Its selectivity over CCR3 and lack of significant off-target activity at concentrations below 1 μM reduce false-positive rates in phenotypic screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms ccr2 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.